Carbidopa Ethyl Ester

Description

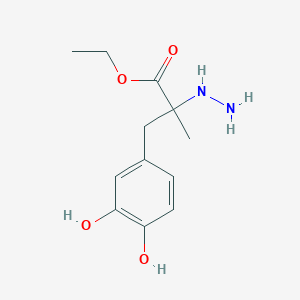

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-71-3 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Carbidopa Ethyl Ester: Structure, Properties, and Therapeutic Context

Introduction: The Rationale for Carbidopa Esterification in Parkinson's Disease Therapy

Carbidopa is a cornerstone in the management of Parkinson's disease (PD), a neurodegenerative disorder arising from the depletion of dopamine-producing neurons in the brain.[1][2] Its therapeutic value is not intrinsic but lies in its synergistic partnership with Levodopa (L-DOPA), the metabolic precursor to dopamine.[3][4][5] While L-DOPA can cross the blood-brain barrier (BBB) to replenish central dopamine levels, it is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC).[1][6] Carbidopa is a potent peripheral DDC inhibitor that, crucially, does not cross the BBB.[1][6] This selective inhibition prevents the premature conversion of L-DOPA to dopamine in the bloodstream, a process that not only curtails the therapeutic efficacy of L-DOPA but also induces significant side effects like nausea and cardiac irregularities.[1][3] By blocking peripheral DDC, carbidopa increases the bioavailability of L-DOPA to the brain, allowing for a reduction in the required L-DOPA dosage by approximately 75% and enhancing its therapeutic window.[6]

Carbidopa Ethyl Ester emerges from the ongoing effort to refine and optimize this therapeutic strategy. As an ester derivative of carbidopa, it is investigated as a potential prodrug.[7][8] The principle of a prodrug strategy involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties, such as solubility, absorption, or targeted delivery.[7] Esterification of the carboxylic acid moiety of carbidopa to form this compound can alter its lipophilicity and solubility, potentially influencing its absorption and metabolic profile. This guide provides a detailed examination of the chemical structure, properties, and analytical methodologies related to this compound, grounding the discussion in its fundamental role within advanced drug development for Parkinson's disease.

Chemical Identity and Structure

This compound is the ethyl ester form of Carbidopa. Its core structure consists of a dihydroxyphenyl ring attached to a propanoic acid backbone, with a hydrazinyl group and a methyl group at the alpha-carbon. The esterification occurs at the carboxyl group.

-

IUPAC Name : Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate[9][10]

-

Synonyms : Carbidopa EP Impurity F, (S)-Carbidopa ethyl ester[9][11][12]

-

Stereochemistry : The biologically active form is the (S)-enantiomer, corresponding to the stereochemistry of L-DOPA. However, racemic mixtures, denoted as (RS)-Carbidopa Ethyl Ester, are also synthesized and studied.[13] The molecule has one defined stereocenter at the alpha-carbon.[14][15]

-

SMILES : CCOC(=O)(Cc1ccc(c(c1)O)O)NN[14]

-

InChIKey : IVYOMTNVXXPNCD-LBPRGKRZSA-N[14]

Physicochemical Properties

The physical and chemical properties of a drug molecule are critical determinants of its formulation, stability, and bioavailability. The esterification of carbidopa influences these characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 254.28 g/mol (approx.) | [9][11][13][14] |

| Appearance | Off-white to yellow solid; may be hygroscopic | [9][12] |

| Solubility | Soluble in Methanol | [12] |

| Melting Point | Data not consistently available | [16] |

| Boiling Point | Data not consistently available | [16] |

| Storage Condition | 2-8 °C, protected from moisture due to hygroscopicity | [12] |

Mechanism of Action: The Role of DDC Inhibition

The primary mechanism of action of carbidopa, and by extension its active form derived from the ethyl ester, is the inhibition of the aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase (DDC).[1][3]

Causality of Co-administration with L-DOPA:

-

Peripheral Metabolism Blockade : When L-DOPA is administered alone, a large fraction (over 90%) is rapidly converted to dopamine in peripheral tissues (e.g., the gut, liver, and kidneys) by DDC.[1]

-

Blood-Brain Barrier Impermeability : This peripherally generated dopamine cannot cross the blood-brain barrier to exert its therapeutic effect in the central nervous system (CNS).[1][6]

-

Increased CNS Bioavailability : Carbidopa, which also cannot cross the BBB, selectively inhibits peripheral DDC.[6] This action protects L-DOPA from premature conversion, thereby increasing the amount of L-DOPA that reaches the brain.

-

Central Conversion : Once inside the brain, L-DOPA is converted to dopamine by the brain's own DDC enzymes, replenishing the deficient neurotransmitter levels and alleviating the motor symptoms of Parkinson's disease.[3][4]

-

Side Effect Reduction : By preventing the formation of excess dopamine in the periphery, carbidopa significantly reduces dopamine-related side effects such as nausea, vomiting, and cardiovascular effects.[1][3]

The following diagram illustrates this critical therapeutic pathway.

Caption: Mechanism of Carbidopa and L-DOPA Co-therapy.

Synthesis and Analytical Characterization

As a derivative and known impurity of carbidopa, the synthesis and analytical control of this compound are critical for pharmaceutical quality assurance.[11]

Synthesis Overview

This compound is typically synthesized via Fischer esterification of the parent carbidopa molecule. This process involves reacting carbidopa with ethanol in the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid). The reaction is driven by removing water, often by azeotropic distillation. The hydrochloride salt of the ester may be formed, which can then be neutralized to yield the free base.[8]

Caption: Conceptual Synthesis Workflow for this compound.

Analytical Protocols for Quality Control

Ensuring the purity of carbidopa active pharmaceutical ingredients (APIs) requires robust analytical methods to detect and quantify impurities, including this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques.[11][17]

Exemplar HPLC-UV Protocol for Impurity Profiling:

This protocol is a representative methodology for the separation and quantification of Carbidopa and its related impurities.

1. Objective: To resolve Carbidopa from its potential impurities, including this compound, and quantify their levels.

2. Materials and Reagents:

- HPLC system with UV/Vis detector

- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

- Reference standards for Carbidopa and this compound

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: Acetonitrile

- Sample Diluent: Mobile Phase A/B (80:20 v/v)

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: 283 nm (based on Carbidopa's absorbance maximum)[18]

- Injection Volume: 10 µL

- Gradient Program:

- 0-2 min: 5% B

- 2-15 min: Linear gradient from 5% to 60% B

- 15-18 min: Hold at 60% B

- 18-19 min: Linear gradient from 60% to 5% B

- 19-25 min: Hold at 5% B (re-equilibration)

4. Sample Preparation:

- Reference Standard Stock: Accurately weigh and dissolve reference standards in diluent to a final concentration of ~100 µg/mL.

- Test Sample: Accurately weigh and dissolve the Carbidopa API sample in diluent to a final concentration of ~1 mg/mL.

5. System Suitability:

- Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of Carbidopa should be ≤ 2.0%.

- The resolution between the Carbidopa peak and the this compound peak should be ≥ 2.0.

6. Analysis and Calculation:

- The amount of this compound impurity is calculated as a percentage relative to the main Carbidopa peak using the area normalization method, assuming a response factor of 1.0 unless previously determined.

Expertise & Trustworthiness: This self-validating protocol includes a system suitability test to ensure the chromatographic system is performing adequately before sample analysis. The gradient elution is designed to separate compounds with differing polarities, which is essential as the ethyl ester is more lipophilic than the parent carbidopa. Using a well-characterized C18 column provides a robust and reproducible separation.

Pharmacological Context and Future Perspectives

The development of this compound and other prodrugs is driven by the need to overcome the pharmacokinetic limitations of the standard L-DOPA/Carbidopa therapy.[19] Despite its efficacy, long-term treatment is often complicated by the development of motor fluctuations, such as "wearing-off" phenomena and dyskinesia, which are linked to the short half-life and variable absorption of L-DOPA.[5][20]

Strategies involving ester prodrugs of both L-DOPA (e.g., Levodopa ethyl ester) and carbidopa aim to create more stable and predictable plasma concentrations.[7] An ideal prodrug would offer improved oral bioavailability and a longer half-life, leading to more sustained plasma levels of the active drug. This could translate into more consistent dopaminergic stimulation in the brain, potentially reducing motor fluctuations.[21]

Recent advancements have focused on novel delivery systems, such as continuous subcutaneous infusions and intestinal gels, to provide more stable drug levels.[22][23][24] The study of derivatives like this compound contributes to the fundamental understanding required to design these next-generation therapies, ensuring that patients with advancing Parkinson's disease have more effective options for managing their symptoms.

References

-

This compound, (RS)-. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]

-

This compound. (n.d.). gsrs. Retrieved February 26, 2026, from [Link]

-

A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. (2025, July 6). Clinical and Translational Science. Retrieved February 26, 2026, from [Link]

-

Cas 91908-71-3,this compound. (n.d.). LookChem. Retrieved February 26, 2026, from [Link]

-

This compound. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]

-

What is the mechanism of Carbidopa?. (2024, July 17). Patsnap Synapse. Retrieved February 26, 2026, from [Link]

- L-DOPA ethyl ester to treat Parkinson's disease. (n.d.). Google Patents.

-

CARBIDOPA Carbidopum. (n.d.). European Pharmacopoeia. Retrieved February 26, 2026, from [Link]

- Carbidopa prodrugs and derivatives, and compositions and uses thereof. (n.d.). Google Patents.

-

Carbidopa ethyl | C12H18N2O4 | CID 95162173. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Carbidopa. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

This compound, (R)-. (n.d.). gsrs. Retrieved February 26, 2026, from [Link]

-

Comparison of the pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release carbidopa-levodopa (Sinemet®), sustained-release carbidopa-levodopa (Sinemet® CR), and carbidopa-levodopa-entacapone (Stalevo®). (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Carbidopa - Impurity F. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]

-

Carbidopa. (2023, July 4). StatPearls - NCBI Bookshelf. Retrieved February 26, 2026, from [Link]

-

Chemical structure and ion product spectrum of carbidopa (m/z 181),... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program. (2022, November 9). Frontiers in Neurology. Retrieved February 26, 2026, from [Link]

-

Carbidopa/Levodopa Formulations & Parkinson's Disease. (2024, October 8). APDA. Retrieved February 26, 2026, from [Link]

-

Carbidopa / Levodopa Formulation. (2021, April 9). Organon. Retrieved February 26, 2026, from [Link]

-

Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

FDA Approves New Infusion-based Treatment for Parkinson's. (2024, October 17). The Michael J. Fox Foundation for Parkinson's Research. Retrieved February 26, 2026, from [Link]

-

Levodopa-Carbidopa Intestinal Gel Effective for Dyskinesia in Advanced Parkinson Disease. (2020, September 14). NeurologyLive. Retrieved February 26, 2026, from [Link]

-

Clinical Study L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa. (2015, May 18). Semantic Scholar. Retrieved February 26, 2026, from [Link]

Sources

- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 2. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Carbidopa - Levodopa Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]

- 6. Carbidopa - Wikipedia [en.wikipedia.org]

- 7. US7101912B2 - Carbidopa prodrugs and derivatives, and compositions and uses thereof - Google Patents [patents.google.com]

- 8. This compound Hydrochloride Salt | CAS 96115-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Carbidopa EP Impurity F (this compound) [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. (S)-Carbidopa ethyl ester - Daicel Pharma Standards [daicelpharmastandards.com]

- 13. This compound, (RS)- [drugs.ncats.io]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. This compound [drugs.ncats.io]

- 16. Cas 91908-71-3,this compound | lookchem [lookchem.com]

- 17. researchgate.net [researchgate.net]

- 18. drugfuture.com [drugfuture.com]

- 19. US5607969A - L-DOPA ethyl ester to treat Parkinson's disease - Google Patents [patents.google.com]

- 20. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program [frontiersin.org]

- 23. FDA Approves New Infusion-based Treatment for Parkinson’s | Parkinson's Disease [michaeljfox.org]

- 24. neurologylive.com [neurologylive.com]

Mechanism of Action and Bioactivation of Carbidopa Ester Derivatives

Topic: Mechanism of Action of Carbidopa Ester Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The clinical efficacy of Levodopa (L-DOPA) in Parkinson’s disease (PD) is fundamentally tethered to the peripheral inhibition of Aromatic L-amino Acid Decarboxylase (AADC) by Carbidopa. However, the physicochemical limitations of Carbidopa—specifically its low aqueous solubility and variable bioavailability—have historically restricted its delivery modalities to oral tablets or intestinal gels.

This guide analyzes the mechanistic logic behind Carbidopa Ester Derivatives (prodrugs), specifically Foscarbidopa (phosphate ester) and Carbidopa Methyl Ester . It details their molecular rationale, enzymatic bioactivation pathways, and the experimental protocols required to validate their metabolic stability. These derivatives represent a shift from "passive" formulation strategies to "active" molecular engineering, enabling continuous subcutaneous infusion (CSCI) and rapid-onset therapies.

Molecular Rationale: Solubility vs. Permeability

The design of carbidopa prodrugs addresses two opposing pharmacokinetic hurdles: solubility (for parenteral delivery) and lipophilicity (for membrane permeability).

Foscarbidopa (4'-Monophosphate Prodrug)[1][2]

-

Objective: Extreme aqueous solubility for subcutaneous infusion.

-

Mechanism: The addition of a phosphate group (

) at the 4'-hydroxyl position introduces a permanent negative charge at physiological pH (7.4). -

Outcome: Solubility increases from <3 mg/mL (Carbidopa) to >1000 mg/mL (Foscarbidopa). This allows high-concentration formulations (e.g., ABBV-951) to be infused in small volumes without precipitation.

Carbidopa Methyl Ester (Melevodopa)

-

Objective: Enhanced lipophilicity for rapid intestinal absorption.

-

Mechanism: Esterification of the carboxylic acid moiety masks the ionizable group, reducing the zwitterionic character and increasing logP.

-

Outcome: Faster passive diffusion across the intestinal epithelium, leading to a shorter

compared to standard Carbidopa.

Bioactivation Pathways (Mechanism of Action)

These derivatives are pharmacologically inactive in vitro and require enzymatic hydrolysis to release the active Carbidopa payload.

The Hydrolysis Cascade

The bioactivation relies on ubiquitous hydrolases found in plasma, liver, and intestinal tissues.

-

Foscarbidopa Activation:

-

Enzyme: Alkaline Phosphatase (ALP) .[1][]

-

Location: Tissue-nonspecific ALP (TNAP) is abundant in the subcutaneous space, plasma, and liver.

-

Reaction: Dephosphorylation occurs rapidly post-administration. The phosphate group is cleaved, releasing inorganic phosphate (

) and active Carbidopa. -

Kinetics: The reaction is typically zero-order at high local concentrations (infusion site) and transitions to first-order in plasma.

-

-

Carbidopa Methyl Ester Activation:

-

Enzyme: Carboxylesterases (hCE1, hCE2) .

-

Location: High concentrations in the intestinal mucosa and liver; lower activity in human plasma compared to rodents.

-

Reaction: Hydrolysis of the methyl ester bond yields methanol and active Carbidopa.

-

Downstream Pharmacodynamics

Once liberated, the active Carbidopa functions as a suicide substrate for AADC.

-

Target: Pyridoxal phosphate (PLP)-dependent AADC.

-

Mechanism: Carbidopa forms a stable Schiff base with the PLP cofactor within the enzyme's active site, irreversibly inhibiting decarboxylation.

-

Result: Peripheral conversion of Levodopa to Dopamine is blocked, increasing the Levodopa flux across the Blood-Brain Barrier (BBB).

Visualization: Bioactivation Pathway

Caption: Dual pathways for prodrug bioactivation converging on AADC inhibition.

Experimental Protocols: Synthesis & Validation

Chemical Synthesis (High-Level)

-

Foscarbidopa: Synthesis often begins with 2-(benzyloxy)-4-bromophenol.[3][4] Key steps include a Mizoroki–Heck reaction to install the carbon skeleton and an asymmetric

-hydrazination using a chiral tetrazole catalyst to establish the hydrazine stereocenter.[4] The final step involves phosphorylation and deprotection. -

Carbidopa Methyl Ester: A classic acid-catalyzed esterification. Carbidopa is refluxed with Methanol (MeOH) and Thionyl Chloride (

) or Trimethylchlorosilane (TMSCl). The reaction must be anhydrous to prevent hydrolysis.

In Vitro Metabolic Stability Protocol

To validate the prodrug-to-drug conversion rate, a rigorous stability assay using liver microsomes or plasma is required.

Materials:

-

Pooled Human Liver Microsomes (HLM) or Plasma.

-

Test Compound (Prodrug) at 10 mM in DMSO.

-

Cofactors: NADPH (for oxidative metabolism checks) or Buffer only (for hydrolysis).

-

Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

-

Pre-incubation: Thaw plasma/microsomes at 37°C. Dilute to 0.5 mg protein/mL in Phosphate Buffer (pH 7.4).

-

Initiation: Add Prodrug (final conc. 1 µM). Note: For Foscarbidopa, ensure buffer does not contain high phosphate levels that might inhibit phosphatases.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN containing IS. Vortex for 1 min.

-

Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

Data Analysis:

Calculate the percent remaining of the Prodrug and the appearance of Carbidopa.

Visualization: Stability Workflow

Caption: Step-by-step workflow for determining metabolic stability and intrinsic clearance.

Comparative Data Summary

The following table summarizes the key physicochemical and pharmacokinetic distinctions between the parent drug and its ester derivatives.

| Feature | Carbidopa (Parent) | Foscarbidopa (Prodrug) | Carbidopa Methyl Ester |

| Chemical Class | Hydrazine Amino Acid | Phosphate Ester | Alkyl Ester |

| Solubility (pH 7.4) | Low (< 3 mg/mL) | High (> 1000 mg/mL) | Moderate (High in acid) |

| Bioactivation Enzyme | N/A (Active) | Alkaline Phosphatase | Carboxylesterase |

| Primary Utility | Oral Tablets | Subcutaneous Infusion | Rapid-Onset Oral/Effervescent |

| Limitation | Poor Bioavailability | Requires Parenteral Route | Stability in Solution |

References

-

AbbVie Inc. (2021). Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease.[5] Annals of Neurology.

-

Hill, D. R., et al. (2022).[3][4] Scalable Asymmetric Syntheses of Foslevodopa and Foscarbidopa Drug Substances. Journal of Organic Chemistry. [4]

-

Rosebraugh, M., et al. (2021). Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion.[5] Journal of Parkinson's Disease.

-

Di Stefano, A., et al. (2008). New drug delivery strategies for the treatment of Parkinson's disease. Expert Opinion on Drug Delivery.

-

Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

Sources

- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Carbidopa Ethyl Ester Blood-Brain Barrier Permeability

Evaluation Framework for Prodrug Selectivity and Central Exclusion

Part 1: Strategic Context & Physicochemical Rationale

The Carbidopa Paradox In Parkinson’s Disease (PD) therapy, Carbidopa (CD) serves a critical "peripheral sentinel" role. It inhibits Aromatic L-amino acid Decarboxylase (AAAD) in the systemic circulation, preventing the premature conversion of Levodopa (LD) to Dopamine. Crucially, standard Carbidopa is highly polar and zwitterionic, preventing it from crossing the Blood-Brain Barrier (BBB). This exclusion is therapeutic dogma: if CD enters the CNS, it inhibits central AAAD, blocking the conversion of LD to Dopamine in the striatum and nullifying the therapy.

The Prodrug Logic: Carbidopa Ethyl Ester (CDEE) Researchers explore Carbidopa prodrugs, such as This compound (CDEE) , to address the poor oral bioavailability and solubility limitations of the parent compound. However, esterification fundamentally alters the physicochemical profile, creating a critical tension in drug development:

-

Objective: Enhance lipophilicity to improve intestinal absorption or enable novel delivery (e.g., intranasal, transdermal).

-

Risk: The same lipophilicity that aids absorption may facilitate passive diffusion across the BBB, leading to "Central Inhibition Toxicity."

This guide details the technical workflow to evaluate CDEE BBB permeability, focusing on the balance between systemic bioavailability and central exclusion.

Part 2: Physicochemical Profile & Transport Mechanisms

The ethyl ester modification masks the carboxylic acid moiety of Carbidopa, shifting the molecule from a zwitterion to a cationic or neutral species (depending on pH), significantly impacting its transport kinetics.

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | Carbidopa (Parent) | This compound (CDEE) | Impact on BBB Permeability |

| Molecular Structure | Zwitterionic (Amino acid-like) | Esterified (Amine functional) | CDEE loses the negative charge of the carboxylate. |

| LogP (Lipophilicity) | ~ -1.9 (Highly Hydrophilic) | ~ 0.5 - 1.2 (Moderately Lipophilic) | Critical Risk: Increased LogP favors passive transcellular diffusion. |

| Polar Surface Area (PSA) | > 100 Ų | < 90 Ų | Lower PSA correlates with higher BBB penetration. |

| H-Bond Donors/Acceptors | High count | Reduced | Facilitates membrane intercalation. |

| Transport Mechanism | Paracellular (Low) / Non-substrate | Passive Diffusion + Potential P-gp substrate | Shift from exclusion to potential passive entry. |

Mechanism of Action & Risk Pathway

The following diagram illustrates the "Trojan Horse" risk where CDEE crosses the BBB and is hydrolyzed back to the active inhibitor (CD) within the brain parenchyma.

Figure 1: The Pharmacokinetic "Trojan Horse" Risk. CDEE may bypass the BBB via passive diffusion, then hydrolyze to active Carbidopa, causing unwanted central AAAD inhibition.

Part 3: Experimental Protocols for Permeability Assessment

To validate CDEE, a tiered screening approach is required, moving from high-throughput in vitro assays to definitive in vivo quantification.

Phase 1: Stability & Hydrolysis Kinetics (The "Metabolic Gate")

Before assessing permeability, one must determine if CDEE survives plasma long enough to reach the BBB, and if it hydrolyzes in the brain.

Protocol: Differential Esterase Assay

-

Matrices: Rat/Human Plasma vs. Brain Homogenate (S9 fraction).

-

Incubation: Spike CDEE (1 µM) into matrices at 37°C.

-

Sampling: Aliquots at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (Carbidopa-d3).

-

Analysis: LC-MS/MS (HILIC mode required for polar CD metabolite).

-

Success Criteria:

-

Ideal Profile: Fast hydrolysis in plasma (restricting CDEE to periphery) OR high stability in plasma but zero BBB crossing.

-

Risk Profile: High stability in plasma (allowing time to cross BBB) + Fast hydrolysis in brain.

-

Phase 2: In Situ Brain Perfusion (The Gold Standard)

Unlike microdialysis, in situ perfusion allows total control over the perfusate concentration and eliminates systemic metabolism confounding.

Methodology:

-

Subject: Male Sprague-Dawley rats (anesthetized).

-

Procedure:

-

Cannulate the common carotid artery; ligate the external carotid.

-

Perfuse oxygenated Krebs-bicarbonate buffer containing CDEE and a vascular marker (e.g., ^14C-Sucrose) to correct for vascular volume.

-

Perfusion rate: 10 mL/min for 30–60 seconds (ensures first-pass uptake measurement without saturation).

-

-

Quantification:

-

Decapitate, harvest brain, dissolve in Solvable™.

-

Measure CDEE content via LC-MS/MS (tissue) or radiolabeling.

-

-

Calculation (Kin):

-

Where

is total brain quantity,

-

Phase 3: In Vivo Microdialysis (Functional Validation)

To confirm if CDEE affects dopamine levels, simultaneous dual-probe microdialysis is recommended.

Setup:

-

Probe 1 (Striatum): Measures extracellular Dopamine (DA), DOPAC, and HVA.

-

Probe 2 (Blood/Jugular): Measures systemic CDEE and CD levels.

-

Dosing: Co-administer Levodopa + CDEE (i.v. or oral).

Interpretation:

-

If CDEE crosses BBB : Striatal DA levels will decrease (relative to LD alone) because central CD inhibits the conversion of LD to DA.

-

If CDEE is excluded : Striatal DA levels will increase (or remain high) because peripheral metabolism is blocked, but central conversion is active.

Part 4: Data Analysis & Decision Matrix

The following decision matrix guides the development of CDEE based on experimental outputs.

Table 2: Go/No-Go Decision Matrix

| Scenario | Plasma Stability | BBB Permeability ( | Brain Hydrolysis | Outcome | Recommendation |

| A (Ideal) | Low ( | Low | N/A | Pass | CDEE acts as a rapid prodrug for peripheral CD. Safe. |

| B (Risk) | High ( | High | High | Fail | "Trojan Horse" effect. Central AAAD inhibition. Stop development. |

| C (Niche) | High | High | Low | Evaluate | CDEE enters brain but stays as ester. Does CDEE itself inhibit AAAD? (Unlikely). |

| D (Efflux) | High | Low (P-gp Substrate) | N/A | Pass | P-gp actively pumps CDEE out, protecting the brain. Verify P-gp saturation limits. |

Part 5: References

-

Di Stefano, A., et al. (2011). "Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease."[1][2][3] Molecules, 16(12).

-

Hardebo, J. E., et al. (1979). "Blood-brain barrier to carbidopa (MK-486) and Ro 4-4602, peripheral dopa decarboxylase inhibitors."[4] Acta Neurologica Scandinavica.

-

Denora, N., et al. (2017). "Prodrug Approaches for CNS Delivery." Translational Research in CNS Diseases.

-

Merbel, N., et al. (2017).[5] "Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization." Journal of Chromatography B.

-

Gynther, M., et al. (2018). "Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier." Pharmaceutics.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Prodrugs for Treatment of Parkinson's Disease: New Inorganic Scaffolds for Blood-Brain Barrier Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Blood-brain barrier to carbidopa (MK-486) and Ro 4-4602, peripheral dopa decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

History and Development of Levodopa/Carbidopa Esters: A Technical Guide

Executive Summary

This technical guide analyzes the chemical evolution of Levodopa (L-DOPA) and Carbidopa delivery systems, specifically focusing on the transition from simple alkyl esters to advanced phosphate prodrugs. For drug development professionals, this trajectory represents a masterclass in overcoming physicochemical limitations—specifically poor aqueous solubility and erratic gastric absorption—to achieve Continuous Dopaminergic Stimulation (CDS).

Key Technical Insight: The development of esters was not merely about increasing lipophilicity for absorption; it was a strategic pivot to enable high-concentration parenteral solutions (e.g., >100 mg/mL) capable of subcutaneous infusion, bypassing the erratic gastrointestinal window entirely.

Part 1: The Pharmacokinetic Imperative

Levodopa remains the gold standard for Parkinson’s Disease (PD), yet its utility is capped by its physicochemical properties.

-

Solubility Limit: Free base L-DOPA has a water solubility of approx.[1] 1.65 mg/mL (at 25°C), limiting the concentration of liquid formulations.

-

The "On-Off" Phenomenon: Oral dosing results in pulsatile plasma levels due to gastric emptying variability and short half-life (~90 min).

The Engineering Goal: Create a molecular modification that increases aqueous solubility by >100-fold to allow for small-volume continuous subcutaneous infusion (CSCI), while remaining chemically stable in solution and rapidly converting to the active parent drug in vivo.

Table 1: Physicochemical Comparison of L-DOPA Variants

| Compound | Chemical Class | Solubility (aq) | Mechanism of Activation | Clinical Utility |

| Levodopa | Amino Acid | ~1.6 mg/mL | N/A (Active) | Oral Tablets, Intestinal Gel (Duodopa) |

| Levodopa Methyl Ester (LDME) | Alkyl Ester | >250 mg/mL | Non-specific Esterases | Rescue therapy (Effervescent), Nasal |

| Etilevodopa | Alkyl Ester | High | Non-specific Esterases | Failed in Phase III (No efficacy gain) |

| Foslevodopa | Phosphate Ester | >300 mg/mL | Alkaline Phosphatases | 24h Subcutaneous Infusion (Vyalev/Produodopa) |

Part 2: First Generation – Alkyl Esters (LDME & Etilevodopa)

The initial strategy focused on masking the carboxylic acid group with simple alkyl chains (methyl/ethyl) to prevent zwitterion formation, thereby drastically increasing solubility and lipophilicity.

Synthesis of Levodopa Methyl Ester (LDME)

Protocol 1: Acid-Catalyzed Esterification Rationale: This protocol utilizes thionyl chloride to generate anhydrous HCl in situ, driving the Fischer esterification equilibrium toward the ester product.

Reagents:

-

L-DOPA (Powder, micronized)

-

Methanol (Anhydrous)

-

Thionyl Chloride (

)

Step-by-Step Methodology:

-

Preparation: Chill 100 mL of anhydrous methanol to 0°C in a round-bottom flask equipped with a drying tube.

-

Activation: Dropwise add 10 mL of thionyl chloride to the methanol. Caution: Exothermic reaction releasing

and -

Addition: Add 10 g of L-DOPA to the solution. The zwitterionic powder will initially be insoluble.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. The solution will turn clear as the ester hydrochloride salt forms and dissolves.

-

Monitoring: Monitor reaction progress via TLC (Silica gel; n-Butanol:Acetic Acid:Water 4:1:1).

-

Isolation: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a white/off-white solid.

-

Purification: Recrystallize from Methanol/Diethyl Ether to obtain Levodopa Methyl Ester Hydrochloride.

Failure Mode Analysis: While LDME solved the solubility problem, it failed as a long-term maintenance therapy due to chemical instability . In neutral or basic aqueous solutions (required for infusion), the ester rapidly hydrolyzes or cyclizes, preventing the formulation of stable, ready-to-use liquid vials.

Part 3: Second Generation – Phosphate Prodrugs (Foslevodopa)

The breakthrough came with the phosphorylation of the 4'-hydroxyl group. Unlike alkyl esters, phosphate esters are highly soluble dianions at physiological pH and are chemically stable until exposed to alkaline phosphatases in the blood.

Structural Logic & Synthesis Strategy

Foslevodopa (ABBV-951) is the 4'-monophosphate ester of Levodopa. Foscarbidopa is the 4'-monophosphate ester of Carbidopa.

Synthesis Workflow (Conceptual Technical Route): Unlike the simple one-step synthesis of LDME, Foslevodopa requires protecting group chemistry to ensure phosphorylation occurs only at the phenolic oxygen.

-

Protection: The amino and carboxyl groups of L-DOPA are protected (e.g., as a Boc-carbamate and benzyl ester) to prevent side reactions.

-

Phosphorylation: The protected intermediate is reacted with a phosphorylating agent (e.g., tetrabenzyl pyrophosphate) using a base or Lewis acid catalyst (

).[2] -

Deprotection: Global deprotection (often hydrogenolysis using

) removes the benzyl groups and the Boc group, yielding the pure phosphate prodrug.

Mechanism of Action Diagram

The following diagram illustrates the parallel activation pathways of Foslevodopa and Foscarbidopa upon subcutaneous entry.

Figure 1: Metabolic activation pathway of Foslevodopa/Foscarbidopa. The phosphate group acts as a "solubility handle" that is cleaved immediately upon entry into the blood by ubiquitous alkaline phosphatases.

Part 4: Clinical Development & Self-Validating Protocols

The Stability-Solubility Paradox

A critical experiment in the development of these esters is the pH-Solubility Profile .

Experimental Protocol: Determination of pH-Solubility Profile Objective: Validate that the prodrug maintains high solubility at the pH required for subcutaneous infusion (pH 7.4), unlike the parent compound.

-

Buffer Preparation: Prepare 10 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 7.0, and 8.0.

-

Saturation: Add excess Foslevodopa solid to 5 mL of each buffer in sealed glass vials.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane.

-

Quantification: Analyze filtrate via HPLC-UV (C18 column, Mobile Phase: Phosphate buffer/Acetonitrile).

-

Expected Result: Foslevodopa solubility > 100 mg/mL at pH 7.4.

-

Control: Levodopa solubility ~1.6 mg/mL at pH 7.4.

-

Clinical Workflow: The Pump Revolution

The ultimate application of these esters is the Vyalev/Produodopa system.

Figure 2: Clinical workflow for continuous subcutaneous infusion of Foslevodopa/Foscarbidopa.

References

-

Rosebraugh, M., et al. (2021).[3] Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion.[2][4] Journal of Parkinson's Disease. Link

-

Soileau, M. J., et al. (2022).[3] Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease.[4][5][6] Annals of Neurology. Link

-

Huters, A. D., et al. (2021).[7] Scalable Asymmetric Syntheses of Foslevodopa and Foscarbidopa Drug Substances. The Journal of Organic Chemistry. Link

-

Di Stefano, A., et al. (2011). L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment. Current Pharmaceutical Design. Link

-

AbbVie Inc. (2024). VYALEV (foslevodopa and foscarbidopa) Product Monograph. Link

Sources

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Subcutaneous foslevodopa/foscarbidopa initiation in a Parkinson’s day-clinic - a suitable setting to ensure treatment efficacy, tolerability and psychosocial adaption [frontiersin.org]

- 4. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Prodrug Strategy for Carbidopa

An In-Depth Technical Guide to the Metabolic Hydrolysis Rates of Carbidopa Ethyl Ester

This guide provides a comprehensive technical overview of the metabolic hydrolysis of this compound, a prodrug of carbidopa. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic pathways, kinetic principles, and robust experimental methodologies required to accurately characterize the bioactivation of this compound. Our focus is on the causality behind experimental design and the establishment of self-validating protocols to ensure scientific integrity.

Carbidopa is a potent inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase), an enzyme responsible for the peripheral metabolism of levodopa.[1] By preventing the premature conversion of levodopa to dopamine in the periphery, carbidopa allows more levodopa to cross the blood-brain barrier, significantly enhancing its therapeutic efficacy in the treatment of Parkinson's disease and reducing peripheral side effects.[1][2]

However, the physicochemical properties of carbidopa can limit its pharmacokinetic profile. To overcome these limitations, prodrug strategies are employed. This compound (IUPAC Name: Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate) is one such prodrug.[3][][5] By masking the polar carboxylic acid group with an ethyl ester, the molecule's lipophilicity is increased, which can potentially alter its absorption and distribution characteristics. The therapeutic activity of the prodrug is contingent upon its efficient in vivo hydrolysis to release the active parent drug, carbidopa. Understanding the rate and location of this metabolic conversion is therefore critical for predicting its pharmacokinetic behavior and therapeutic utility.

The Enzymatic Landscape of Ester Hydrolysis

The bioactivation of this compound is not a spontaneous chemical reaction but a sophisticated, enzyme-mediated process. The primary drivers of this hydrolysis are esterases, a superfamily of hydrolase enzymes ubiquitously expressed throughout the body.[6] For drug development professionals, a thorough understanding of these enzymes is paramount, as their activity dictates the conversion rate of the prodrug to its active form.

The most significant human esterases involved in xenobiotic metabolism are:

-

Carboxylesterases (CES): These are the major serine hydrolases found in the liver and other tissues.[7] Human liver expresses two primary forms:

-

Butyrylcholinesterase (BChE): Abundant in human plasma, BChE contributes significantly to the hydrolysis of various ester-containing drugs in the bloodstream.[8][9]

The hydrolysis of this compound to carbidopa is catalyzed by these enzymes, primarily within the liver and plasma, which serve as the main sites for first-pass and systemic metabolism.[10][11] The efficiency of this conversion is subject to considerable inter-individual and inter-species variability, a crucial factor in preclinical to clinical translation.[9][11]

Caption: Metabolic activation of this compound.

Experimental Protocols for Determining Hydrolysis Rates

To quantify the rate of this compound hydrolysis, robust in vitro models are essential. These assays provide a controlled environment to measure enzymatic activity in relevant biological matrices. The protocols described below are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Protocol: Hydrolysis in Human Plasma

This protocol assesses the stability and conversion rate of the prodrug in the bloodstream, where enzymes like butyrylcholinesterase are active.[8]

Materials:

-

This compound (high purity)

-

Carbidopa (analytical standard)

-

Pooled Human Plasma (sourced from at least 3 donors, with anticoagulant like heparin or EDTA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade, containing an internal standard (e.g., a structurally similar, stable molecule)

-

Thermomixer or water bath set to 37°C

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials for HPLC/LC-MS

Procedure:

-

Preparation: Pre-warm human plasma and PBS to 37°C. Prepare a 10 mM stock solution of this compound in DMSO or another suitable organic solvent.

-

Reaction Initiation: In a microcentrifuge tube, add 495 µL of pre-warmed human plasma. To initiate the reaction, add 5 µL of the 10 mM this compound stock solution to achieve a final concentration of 100 µM. Vortex gently to mix. Causality Note: Starting with a relatively high concentration ensures that the reaction follows zero-order kinetics initially, simplifying rate calculations.

-

Incubation and Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture. The "0" minute sample should be taken immediately after adding the substrate.

-

Reaction Quenching: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with the internal standard. Vortex vigorously for 30 seconds. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.

-

Sample Processing: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Control: Run a parallel incubation where the plasma is replaced with PBS to measure non-enzymatic (chemical) hydrolysis. Also, run a control with heat-inactivated plasma to confirm the enzymatic nature of the degradation.

Protocol: Hydrolysis in Human Liver S9 Fractions

This protocol evaluates metabolic stability in a liver homogenate fraction that contains both microsomal and cytosolic enzymes, including a high concentration of carboxylesterases.[7]

Materials:

-

Human Liver S9 Fraction (pooled)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

All materials listed for the plasma assay.

Procedure:

-

Preparation: Thaw the liver S9 fraction on ice. Prepare a reaction mixture containing S9 fraction in phosphate buffer to a final protein concentration of 1 mg/mL. Pre-warm this mixture to 37°C.

-

Reaction Initiation: To 495 µL of the pre-warmed S9 mixture, add 5 µL of the 10 mM this compound stock solution (final concentration 100 µM). Vortex gently.

-

Incubation and Sampling: Follow the same incubation and time-point sampling procedure as described for the plasma assay.

-

Reaction Quenching & Processing: Follow the same quenching and sample processing steps as the plasma protocol, using ice-cold acetonitrile with an internal standard.

-

Analysis: Analyze the supernatant by LC-MS/MS.

-

Control: Run a parallel incubation without the S9 fraction (buffer only) to check for chemical instability.

Caption: General workflow for in vitro hydrolysis assays.

Analytical Quantification via LC-MS/MS

Accurate quantification of both the parent prodrug (this compound) and the generated active drug (carbidopa) is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[12]

A validated bioanalytical method is non-negotiable for ensuring data reliability.[12] Key parameters for method development are summarized below, based on established methods for carbidopa and related compounds.[12][13][14][15]

Table 1: Typical LC-MS/MS Parameters for Carbidopa and its Ethyl Ester

| Parameter | Typical Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for moderately polar analytes like carbidopa and its ester.[14] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier improves peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting analytes from the reversed-phase column. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |

| Injection Volume | 2 - 10 µL | Small volume is sufficient for sensitive MS detection. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Carbidopa and its ester contain basic amine/hydrazine groups that readily protonate.[12] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[12] |

MRM Transitions (Hypothetical):

-

This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Carbidopa: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

Data Analysis and Kinetic Interpretation

The primary output from the analytical run is the concentration of this compound and carbidopa at each time point.

-

Calculate Hydrolysis Rate: Plot the concentration of this compound versus time. The initial rate of hydrolysis is the absolute value of the slope of the linear portion of this curve.

-

Determine Half-Life (t½): The in vitro half-life can be calculated from the first-order elimination rate constant (k), derived from the slope of the natural log of the concentration versus time plot.

-

t½ = 0.693 / k

-

-

Michaelis-Menten Kinetics: For a more detailed characterization, the experiment can be repeated with varying initial concentrations of this compound. By plotting the initial reaction velocity against the substrate concentration, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined using non-linear regression.

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Table 2: Representative Hydrolysis Kinetic Data

| Biological Matrix | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Plasma | 45.2 | N/A |

| Human Liver S9 | 8.7 | 159.3 |

| Rat Liver S9 | 3.1 | 446.8 |

Note: Data are hypothetical and for illustrative purposes. Intrinsic clearance is calculated as Vmax/Km and is normalized to protein concentration for subcellular fractions. This table clearly illustrates how hydrolysis rates can differ significantly between matrices and species, a critical insight for drug development.

Conclusion

The metabolic hydrolysis of this compound is a critical activation step that governs its therapeutic potential. This conversion is predominantly mediated by esterase enzymes, particularly carboxylesterases in the liver and butyrylcholinesterase in the plasma. A quantitative understanding of the hydrolysis rates in these matrices is essential for constructing accurate pharmacokinetic models and predicting the in vivo release of active carbidopa.

By employing the robust experimental and analytical protocols detailed in this guide, researchers can generate high-quality, reproducible data. This enables a confident assessment of the prodrug's viability, informs preclinical development, and ultimately contributes to the design of more effective therapeutic strategies for Parkinson's disease.

References

- Human Liver and Plasma Aspirin Esterase.

- Dispersible compositions containing L-DOPA ethyl ester.

- A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics.Informa Healthcare.

- Carbidopa prodrugs and derivatives, and compositions and uses thereof.

- Method for synthesizing Carbidopa.

- Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans.

- Species difference of esterase expression and hydrolase activity in plasma.Semantic Scholar.

- Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples.MDPI.

- Carbidopa EP Impurity F(Free Base) | CAS 91908-71-3.Veeprho.

- Species Difference of Esterase Expression and Hydrolase Activity in Plasma.

- Simultaneous kinetic-potentiometric determination of levodopa and carbidopa using multivariate calibration methods.Journal of Food and Drug Analysis.

- Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formul

- Examination of the carboxylesterase phenotype in human liver.

- Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceu.DergiPark.

- Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC.

- Carbidopa.Wikipedia.

- Carbidopa Impurity F.BOC Sciences.

- This compound Hydrochloride Salt | CAS 96115-88-7.Santa Cruz Biotechnology.

- Carbidopa prodrug.

- Modulation of Carboxylesterase-Mediated Drug Metabolism by N

- COMBINATION IMMEDIATE RELEASE CONTROLLED RELEASE LEVODOPA/CARBIDOPA DOSAGE FORMS.

Sources

- 1. Carbidopa - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. veeprho.com [veeprho.com]

- 5. This compound Hydrochloride Salt | CAS 96115-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Human liver and plasma aspirin esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. longdom.org [longdom.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Toxicological Evaluation of Carbidopa Impurities

A Senior Application Scientist's Perspective on Ensuring the Safety and Efficacy of Carbidopa Formulations

Abstract

Carbidopa, a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily used in combination with levodopa to enhance its bioavailability to the brain. The chemical stability of carbidopa, however, can be a concern, leading to the formation of impurities and degradation products within pharmaceutical formulations. These impurities, if present above certain thresholds, can pose significant risks to patient safety and compromise the efficacy of the drug product. This in-depth technical guide provides a comprehensive framework for the toxicological evaluation of carbidopa impurities, designed for researchers, scientists, and drug development professionals. Grounded in regulatory expectations and scientific principles, this guide outlines a systematic approach to identify, characterize, and qualify these impurities, ensuring the development of safe and effective carbidopa-containing medicines.

Introduction: The Criticality of Impurity Profiling in Carbidopa Formulations

The therapeutic success of carbidopa hinges on its ability to inhibit the peripheral conversion of levodopa to dopamine, thereby increasing the concentration of levodopa that crosses the blood-brain barrier. However, the manufacturing process, storage conditions, and interactions with excipients can lead to the formation of various impurities.[1][2] These can be process-related impurities, degradation products, or impurities arising from interactions with container closure systems.[3]

One of the most notable degradation pathways of carbidopa can lead to the formation of hydrazine, a potential carcinogen.[2][4] The presence of such a toxic impurity, even at trace levels, necessitates a rigorous toxicological assessment. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3A/B) that mandate the control and qualification of impurities in new drug substances and products.[3][5][6][7]

This guide will navigate the complexities of this process, providing a logical workflow from impurity identification to the design and execution of pivotal toxicology studies.

The Impurity Landscape of Carbidopa: Identification and Characterization

A thorough understanding of the potential impurities is the first step in any toxicological assessment. Several impurities of carbidopa have been identified and are often available as reference standards.[8]

Table 1: Common Carbidopa Impurities

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Carbidopa Impurity A | L-Methyldopa | 555-30-6 | C10H13NO4 | 211.21 |

| Carbidopa Impurity B | Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | 18181-08-3 | C11H15NO4 | 225.24 |

| 3-O-Methyl Carbidopa | 3-O-Methyl Carbidopa | 85933-19-3 | C11H16N2O4 | 240.26 |

| 3,4-dihydroxyphenylacetone (DHPA) | 3,4-dihydroxyphenylacetone | Not Available | C9H10O3 | 166.17 |

| Hydrazine | Hydrazine | 302-01-2 | H4N2 | 32.05 |

This table is not exhaustive and other impurities may be present depending on the synthetic route and formulation.

The identification and quantification of these impurities are typically achieved using sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).[1][9][10] The development of a stability-indicating HPLC method is crucial to separate and quantify carbidopa from its potential impurities and degradation products.[1][10]

Regulatory Framework: Adherence to ICH Guidelines

The toxicological evaluation of impurities is not an arbitrary process but is strictly governed by international regulatory guidelines. The ICH Q3B(R2) guideline, "Impurities in New Drug Products," is the primary document that outlines the thresholds for reporting, identifying, and qualifying degradation products.[3][11]

Key Thresholds from ICH Q3B(R2):

-

Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of >1 g, this is 0.05%.[11]

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be justified from a safety perspective.

Any impurity present at a level exceeding the qualification threshold requires a comprehensive toxicological assessment to demonstrate its safety.

Caption: Decision workflow for the identification and qualification of impurities based on ICH Q3B(R2) guidelines.

Toxicological Risk Assessment: A Multi-pronged Approach

When an impurity exceeds the qualification threshold and sufficient literature data is unavailable, a comprehensive toxicological risk assessment is warranted. This assessment typically involves a combination of in silico, in vitro, and, if necessary, in vivo studies.[12][13][14]

In Silico Assessment

Computational toxicology models can provide initial insights into the potential toxicity of an impurity. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can predict potential genotoxicity, carcinogenicity, and other toxicological endpoints. While not definitive, these in silico predictions are valuable for prioritizing impurities for further testing and for designing subsequent studies.

In Vitro Toxicology Studies

In vitro assays are fundamental to the toxicological evaluation of drug impurities, offering a rapid and cost-effective means to assess potential hazards.[12][14][15][16]

Table 2: Key In Vitro Toxicology Assays for Impurity Qualification

| Toxicological Endpoint | Assay | Principle |

| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Assesses the ability of the impurity to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. |

| In Vitro Mammalian Cell Micronucleus Test | Detects damage to chromosomes or the mitotic apparatus in mammalian cells. | |

| In Vitro Mammalian Chromosomal Aberration Test | Evaluates the potential of the impurity to cause structural chromosomal abnormalities in cultured mammalian cells. | |

| Cytotoxicity | MTT or MTS Assay | Measures the metabolic activity of cells as an indicator of cell viability. |

| Lactate Dehydrogenase (LDH) Assay | Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity. | |

| Cardiotoxicity | hERG Channel Assay | Assesses the potential of the impurity to block the hERG potassium channel, which can lead to cardiac arrhythmias. |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Preparation: Prepare various concentrations of the carbidopa impurity. Obtain tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to assess the genotoxicity of the parent compound and its metabolites.

-

Incubation: Mix the impurity, bacterial tester strain, and S9 mix (if applicable) in molten top agar. Pour the mixture onto minimal glucose agar plates.

-

Incubation Period: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

-

Controls: Include a negative control (vehicle) and a positive control (known mutagen for each strain) in each experiment.

Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vivo Toxicology Studies

If in vitro studies indicate a potential for significant toxicity, or if the impurity is present at high levels, in vivo studies may be necessary. These studies are designed to assess the systemic toxicity of the impurity after single or repeated administration.

Key In Vivo Studies:

-

Acute Toxicity Study: Typically involves a single high dose of the impurity administered to rodents to determine the median lethal dose (LD50) and to identify signs of toxicity.[17][18]

-

Repeated-Dose Toxicity Study: The impurity is administered daily for a specified period (e.g., 14 or 28 days) to assess cumulative toxicity and to identify target organs.

All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and with a strong emphasis on animal welfare.

Case Study: Toxicological Evaluation of Hydrazine

Hydrazine is a known degradation product of carbidopa and is classified as a potential human carcinogen.[4] Its presence, even at low levels, requires careful consideration.

-

Identification and Quantification: A validated, highly sensitive analytical method (e.g., LC-MS/MS) is required to accurately quantify hydrazine in the drug product.

-

Risk Assessment: Due to its known carcinogenic potential, a risk assessment based on the Permitted Daily Exposure (PDE) approach is often employed. The PDE for hydrazine is well-established.

-

Control Strategy: A stringent control strategy must be implemented to ensure that the level of hydrazine in the final drug product remains below the established PDE. This may involve optimizing the formulation, manufacturing process, and storage conditions to minimize its formation.

Conclusion: A Commitment to Patient Safety

The toxicological evaluation of carbidopa impurities is a complex but essential aspect of drug development. A systematic, science-driven approach, grounded in regulatory guidelines, is paramount to ensuring the safety and efficacy of carbidopa-containing formulations. By combining advanced analytical techniques with a tiered toxicological testing strategy, from in silico modeling to in vivo studies, drug developers can confidently navigate the challenges of impurity qualification and deliver high-quality medicines to patients. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

-

MDPI. (2023, November 13). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Retrieved from [Link]

-

Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. (n.d.). Retrieved from [Link]

-

Organon. (2021, April 9). Carbidopa / Levodopa Formulation. Retrieved from [Link]

-

Pharmaffiliates. Carbidopa-impurities. Retrieved from [Link]

-

ICH. (2006, June 2). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Retrieved from [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved from [Link]

-

ResearchGate. (2021, September 17). A simple high-performance liquid chromatography method development for Carbidopa and Levodopa impurities: Evaluation of risk assessment before method validation by Quality by Design approach. Retrieved from [Link]

-

ResearchGate. (2025, January 1). Toxicological testing: In vivo and in vitro models. Retrieved from [Link]

- Google Patents. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa.

-

PMC. (2024, October 21). Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography. Retrieved from [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Carbidopa. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, June 30). Development and use of in vitro alternatives to animal testing by the pharmaceutical industry 1980–2013. Retrieved from [Link]

- Google Patents. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa.

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Retrieved from [Link]

-

Longdom Publishing. Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Retrieved from [Link]

-

YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

-

SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 3. database.ich.org [database.ich.org]

- 4. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. tasianinch.com [tasianinch.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. longdom.org [longdom.org]

- 11. m.youtube.com [m.youtube.com]

- 12. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elearning.unite.it [elearning.unite.it]

- 14. researchgate.net [researchgate.net]

- 15. Development and use of in vitro alternatives to animal testing by the pharmaceutical industry 1980–2013 - Toxicology Research (RSC Publishing) DOI:10.1039/C5TX00123D [pubs.rsc.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. organon.com [organon.com]

- 18. organon.com [organon.com]

Methodological & Application

Application Note: High-Yield Synthesis of Carbidopa Ethyl Ester via Electrophilic Amination of Methyldopa

Executive Summary

This application note details a robust, high-purity protocol for the synthesis of Carbidopa Ethyl Ester (CEE) starting from L-

Traditional routes often rely on the Strecker synthesis from ketones. However, this guide focuses on the Electrophilic Amination Route (utilizing Oxaziridines), which allows for the direct transformation of the Methyldopa scaffold. This approach is favored in modern process chemistry for its stereochemical retention and scalability.

Key Transformation:

L-Methyldopa

Scientific Principles & Mechanism[1]

The Structural Challenge

The core difficulty lies in converting the

-

Methyldopa: (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.

-

Carbidopa: (S)-2-hydrazino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.[1][2][3][4]

The Oxaziridine Solution

The most effective method to bridge this gap is Electrophilic Amination . We utilize a 3,3-pentamethylene oxaziridine derivative.[1][2][3][4][5][6] The nucleophilic nitrogen of the Methyldopa ester attacks the electrophilic nitrogen of the oxaziridine, transferring the nitrogen moiety to form a hydrazine linkage protected as a hydrazone (imine).

Reaction Pathway Visualization

The following diagram illustrates the critical process flow and chemical logic.

Caption: Workflow converting Methyldopa to this compound via Oxaziridine-mediated amination.

Detailed Experimental Protocols

Phase 1: Preparation of Methyldopa Ethyl Ester

Objective: Convert the carboxylic acid to an ester to protect it and increase the nucleophilicity of the amine for the next step.

Reagents:

-

L-

-Methyldopa (Solid)[4] -

Absolute Ethanol (Solvent/Reagent)

-

Thionyl Chloride (

)

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

. -

Solvation: Suspend Methyldopa (21.1 g, 0.1 mol) in Absolute Ethanol (150 mL) .

-

Activation: Cool the suspension to 0–5°C in an ice bath. Dropwise add Thionyl Chloride (14.3 g, 0.12 mol) over 30 minutes. Caution: Exothermic reaction, HCl gas evolution.

-

Reaction: Remove ice bath and heat to reflux (approx. 80°C) for 6–8 hours. The solution should become clear.

-

Workup: Evaporate the solvent under reduced pressure. The residue is Methyldopa Ethyl Ester Hydrochloride.[7]

-

Neutralization: Dissolve residue in minimal water, neutralize with saturated

to pH 8, and extract with Dichloromethane (DCM) (

Phase 2: Electrophilic Amination (The "Oxaziridine Step")

Objective: Convert the primary amine to a protected hydrazine.

Reagents:

-

Methyldopa Ethyl Ester (from Phase 1)

-

3,3-Pentamethylene Oxaziridine (Prepared via oxidation of cyclohexanone + ammonia + NaOCl, or purchased commercially)

-

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Preparation: Dissolve Methyldopa Ethyl Ester (23.9 g, 0.1 mol) in DCM (200 mL) .

-

Addition: Maintain temperature at 20–25°C. Add a solution of 3,3-Pentamethylene Oxaziridine (0.11 mol) in DCM dropwise.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the starting ester.

-

Mechanism Check: The oxaziridine ring opens, transferring the nitrogen to the methyldopa amine, forming the N'-cyclohexylidene-hydrazino intermediate.

-

Isolation: Concentrate the reaction mixture. The intermediate can often be used directly, but for high purity, recrystallize from hexane/ethyl acetate.

Phase 3: Hydrolysis to Carbidopa

Objective: Remove the cyclohexylidene protecting group. Note: This step usually hydrolyzes the ethyl ester back to the acid.

Protocol:

-

Hydrolysis: Dissolve the intermediate in 10% HCl (150 mL) .

-

Heating: Heat to 90–95°C for 3–5 hours. This cleaves the imine bond (releasing cyclohexanone) and hydrolyzes the ester.

-

Purification: Cool to room temperature. Extract the byproduct (cyclohexanone) with Toluene (

mL). -

Isolation: Adjust the aqueous layer pH to 3.5 (isoelectric point of Carbidopa) using 6N Ammonia.[8] Carbidopa precipitates as a white solid.[9] Filter and dry.[6][8]

Phase 4: Synthesis of this compound (Final Target)

Objective: Re-esterify the pure Carbidopa to yield the final Ethyl Ester product.

Protocol:

-

Suspension: Suspend purified Carbidopa (10 g) in Absolute Ethanol (100 mL) .

-

Acid Catalysis: Bubble dry HCl gas into the solution until saturation (or use Thionyl Chloride as in Phase 1, but HCl gas is milder for hydrazines).

-

Reflux: Reflux for 4–6 hours.

-

Crystallization: Concentrate the solution to 20% volume. Add Diethyl Ether to induce crystallization.

-

Filtration: Filter the white crystalline solid. This is This compound Hydrochloride .

Analytical Data & Validation

Process Parameters

| Parameter | Phase 1 (Esterification) | Phase 2 (Amination) | Phase 3 (Hydrolysis) | Phase 4 (Final Esterification) |

| Temperature | 80°C (Reflux) | 20–25°C | 95°C | 80°C |

| Time | 6–8 Hours | 2–4 Hours | 4 Hours | 4–6 Hours |

| Key Reagent | Thionyl Chloride | Oxaziridine | 10% HCl | Dry HCl / EtOH |

| Typical Yield | 90–95% | 85–90% | 80–85% | 88–92% |

Quality Control (Self-Validation)

To ensure the protocol was successful, verify the following checkpoints:

-

HPLC: The retention time of the final product must shift significantly from Carbidopa acid.

-

Mass Spectrometry (LC-MS):

-

Appearance: The final hydrochloride salt should be a white, non-hygroscopic crystalline powder.

References

-

Egis Gyogyszergyar Nyrt. (2007). Process for the preparation of carbidopa. WO2007042848A2.[3] World Intellectual Property Organization.[3] Link

-

Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2012). Method for synthesizing carbidopa. CN102702019B.[4] Google Patents. Link

-

Karady, S., et al. (1971).[4] Stereospecific synthesis of the hydrazino analog of L-alpha-methyldopa. Journal of Organic Chemistry, 36(14), 1949–1951. Link

-

Merck & Co Inc. (1973). Process for preparing L-amino acid esters. US Patent 3734937.[4] Link

Sources

- 1. WO2007042848A3 - Process for the preparation of carbidopa - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Process for the preparation of carbidopa - Patent WO-2007042848-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]